Dox-Ph-PEG1-Cl - 773095-86-6

Dox-Ph-PEG1-Cl

Catalog Number: EVT-3290866
CAS Number: 773095-86-6
Molecular Formula: C11H13ClO3
Molecular Weight: 228.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dox-Ph-PEG1-Cl, with the Chemical Abstracts Service number 773095-86-6, is a compound classified as a polyethylene glycol-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins by utilizing the intracellular ubiquitin-proteasome system. This compound serves as a crucial component in the development of these agents, enabling targeted protein degradation for therapeutic purposes .

Synthesis Analysis

The synthesis of Dox-Ph-PEG1-Cl involves a multi-step chemical process. The primary method includes the reaction of 2-(4-(2-chloroethoxy)phenyl)-1,3-dioxolane with polyethylene glycol under controlled conditions. This reaction typically requires specific reagents and solvents to facilitate the formation of the desired product. Commonly used reagents include triethylamine and sodium hydride, with solvents like dichloromethane or dimethylformamide employed to optimize reaction conditions .

Technical Details

In industrial settings, the production of Dox-Ph-PEG1-Cl can be scaled using either batch or continuous flow reactors, allowing for efficient synthesis and purification processes. The reaction conditions must be carefully monitored to ensure high yield and purity of the final product.

Molecular Structure Analysis

Dox-Ph-PEG1-Cl has a molecular formula of C11H13ClO3 and a molecular weight of 228.67 g/mol. The structure features a chloro group that facilitates substitution reactions, making it suitable for further conjugation with other molecules in drug development applications. The canonical SMILES representation of this compound is C1COC(O1)C2=CC=C(C=C2)OCCCl, indicating its complex cyclic and linear components .

Chemical Reactions Analysis

Dox-Ph-PEG1-Cl primarily undergoes substitution reactions due to the presence of its chloro group. This reactivity allows it to participate in various chemical transformations, leading to the formation of PEGylated derivatives and conjugates that are vital for drug delivery systems. The major products formed from these reactions are often utilized in biomedical applications, enhancing the efficacy and targeting capabilities of therapeutic agents .

Technical Details

The reactions involving Dox-Ph-PEG1-Cl are typically conducted under controlled laboratory conditions to optimize yield and minimize by-products. The use of bases such as triethylamine aids in facilitating nucleophilic substitutions, while careful selection of solvents ensures proper solubility and reaction kinetics .

Mechanism of Action

The mechanism of action for Dox-Ph-PEG1-Cl is centered around its function as a linker in PROTACs. In this context, Dox-Ph-PEG1-Cl connects two distinct ligands: one that targets an E3 ubiquitin ligase and another that binds to the protein intended for degradation. This dual-ligand approach enables the selective tagging of target proteins for destruction by the ubiquitin-proteasome pathway, thereby offering a novel strategy for therapeutic intervention in various diseases, particularly cancer .

Physical and Chemical Properties Analysis

Dox-Ph-PEG1-Cl exhibits several notable physical and chemical properties that contribute to its utility in research and therapeutic applications:

  • Physical State: Typically exists as a solid or powder.
  • Solubility: Soluble in organic solvents such as dimethylformamide and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.

These properties are critical for its application in drug formulation and delivery systems, where solubility and stability can significantly influence therapeutic efficacy .

Applications

Dox-Ph-PEG1-Cl has a wide range of applications in scientific research, particularly within the fields of medicinal chemistry and pharmacology:

  • PROTAC Development: As a PEG-based linker, it is integral to the construction of PROTACs aimed at targeted protein degradation.
  • Drug Delivery Systems: Its ability to form conjugates enhances drug solubility and bioavailability, making it valuable in developing advanced drug delivery mechanisms.
  • Cancer Research: Utilized in studies focused on improving chemotherapeutic strategies by enabling selective targeting and degradation of oncogenic proteins.
Structural Determinants of PEG-Based Linkers in Targeted Protein Degradation

Dox-Ph-PEG1-Cl (PROTAC Linker 34; CAS 773095-86-6) exemplifies a hybrid linker design integrating polyethylene glycol (PEG) and aryl-alkyl motifs. Its molecular framework (C~11~H~13~ClO~3~, MW 228.67) features three critical domains:

  • A 1,3-dioxolane ring ("Dox") providing conformational semi-rigidity and modulating electronic properties [3] [10].
  • A phenyl group ("Ph") enabling π-π stacking interactions with protein surfaces [7].
  • A chloro-terminated ethylene glycol unit ("PEG1-Cl") offering synthetic versatility for nucleophilic displacement [1] [10].

This architecture balances hydrophilicity (from PEG oxygen) and lipophilicity (logP ≈ 1.8), facilitating membrane permeability while maintaining aqueous solubility [7]. The chloroethyl terminus serves as a handle for conjugating E3 ligase ligands or POI warheads, with the short PEG1 spacer minimizing entropic penalties during ternary complex formation [8].

Table 1: Structural Components of Dox-Ph-PEG1-Cl

DomainStructural FeatureRole in PROTAC Design
Dioxolane5-membered cyclic acetalConformational constraint & solubility
PhenylAromatic ringπ-Stacking with protein surfaces
PEG1-Chloroethyl-O-CH~2~CH~2~Cl terminusElectrophile for bioconjugation

Role of Ether-Alkyl Spacers in Ubiquitin-Proteasome System Engagement

The ether-alkyl spacer in Dox-Ph-PEG1-Cl (ethylene glycol subunit) critically influences ubiquitin transfer efficiency through three mechanisms:

  • Distance Optimization: The 11-atom chain length positions the POI within 9–15 Å of the E3 ligase, enabling optimal ubiquitin transfer [4] [8].
  • Flexibility Control: The C-O bonds confer restricted rotational freedom (compared to alkyl chains), reducing the entropic cost of ternary complex formation while avoiding excessive rigidity [7].
  • Solvent Interaction: Ether oxygen atoms form hydrogen bonds with aqueous environments, enhancing solubility and reducing aggregation-induced losses [7] [8].

The terminal chloro group enables covalent or non-covalent linkages to E3 ligands like CRBN or VHL binders. Its electrophilicity supports nucleophilic substitution with thiols or amines during synthesis, though it may be replaced by azide/alkyne groups for click chemistry applications in advanced PROTAC architectures [1] [10].

Table 2: Physicochemical Properties of Dox-Ph-PEG1-Cl

PropertyValueImpact on PROTAC Function
Molecular Weight228.67 g/molMaintains PROTACs < 1,000 Da threshold
logP (Predicted)1.8Balances membrane permeability/solubility
Hydrogen Bond Acceptors3Enhances aqueous compatibility
Rotatable Bonds5Moderates conformational flexibility

Structure-Function Relationships in E3 Ubiquitin Ligase Recruitment

Dox-Ph-PEG1-Cl’s utility stems from its adaptability to diverse E3 ligase ligands. Key structure-function correlations include:

  • Attachment Geometry: The phenyl ring’s para-substitution pattern orients conjugated E3 ligands (e.g., thalidomide derivatives) away from the dioxolane plane, minimizing steric clashes [7] [8].
  • Electron Distribution: The electron-rich ether oxygen stabilizes partial positive charges on E3 ligase residues (e.g., VHL’s His110) through dipole interactions [2] [4].
  • Linker Length Specificity: For CRBN-based PROTACs, the PEG1 spacer length prevents auto-inhibition observed with bulkier linkers, as confirmed in pomalidomide conjugates [7] [8].

Notably, <2% of human E3 ligases (e.g., CRBN, VHL, MDM2) are currently exploited in PROTACs due to ligand scarcity [4] [9]. Dox-Ph-PEG1-Cl’s modularity facilitates rapid screening with novel E3 binders, potentially expanding the E3 landscape.

Table 3: E3 Ligase Compatibility of PEG-Based Linkers

E3 LigaseLigand TypeOptimal Linker LengthDox-Ph-PEG1-Cl Suitability
CRBNThalidomide analogs5–10 atomsHigh (modular conjugation)
VHLVH032 derivatives8–12 atomsMedium (may require extension)
MDM2Nutlin10–15 atomsLow (requires longer spacers)

Comparative Analysis of Bifunctional Linker Design Strategies

Dox-Ph-PEG1-Cl’s hybrid design addresses limitations of conventional linkers through strategic compromises:

Flexibility vs. Rigidity Trade-offs

  • Alkyl Linkers: Excessive flexibility increases entropic penalty during ternary complex formation [8].
  • Aromatic Linkers: Overly rigid structures limit induced-fit binding [8].
  • Dox-Ph-PEG1-Cl: The dioxolane-phenyl core imposes moderate rigidity, while the PEG1 spacer allows adaptive positioning [3] [7].

Properties

CAS Number

773095-86-6

Product Name

Dox-Ph-PEG1-Cl

IUPAC Name

2-[4-(2-chloroethoxy)phenyl]-1,3-dioxolane

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

InChI

InChI=1S/C11H13ClO3/c12-5-6-13-10-3-1-9(2-4-10)11-14-7-8-15-11/h1-4,11H,5-8H2

InChI Key

UWZOSXKGJXGPBP-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=CC=C(C=C2)OCCCl

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)OCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.